5-(4-Chlorophenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide
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Description
5-(4-Chlorophenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide is a useful research compound. Its molecular formula is C18H17ClN4O3S and its molecular weight is 404.9 g/mol. The purity is usually 95%.
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Biological Activity
The compound 5-(4-Chlorophenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide represents a novel class of triazole derivatives with potential therapeutic applications. Its unique structure combines a triazole ring with hydrosulfide functionality and aromatic substituents, suggesting diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is C19H19ClN4O3S, with a molecular weight of approximately 404.89 g/mol. The compound features a triazole ring , which is known for its biological relevance, particularly in medicinal chemistry.
Property | Value |
---|---|
Molecular Formula | C19H19ClN4O3S |
Molecular Weight | 404.89 g/mol |
IUPAC Name | This compound |
Anticancer Properties
Recent studies have highlighted the anticancer activity of triazole derivatives. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance:
- Mechanism of Action : The triazole moiety potentially interacts with tubulin, disrupting microtubule dynamics similar to other known anticancer agents that target the colchicine binding site on tubulin. This disruption can lead to cell cycle arrest and apoptosis in cancer cells .
- Case Studies : In vitro studies have demonstrated that derivatives of triazoles exhibit significant cytotoxicity against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines. The IC50 values for these compounds often fall within the low micromolar range .
Antimicrobial Activity
Triazole compounds are also recognized for their antimicrobial properties . The compound has been evaluated for its efficacy against various bacterial strains and fungi:
- Antibacterial Activity : Compounds with similar structures have displayed significant activity against Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial cell wall synthesis or function .
- Antifungal Activity : Triazoles are widely used as antifungal agents due to their ability to inhibit ergosterol biosynthesis in fungi. Preliminary tests suggest that our compound may exhibit similar antifungal properties .
Research Findings
Several studies have investigated the biological activities of related compounds and their mechanisms:
- Cytotoxicity Assays : Various triazole derivatives were tested for cytotoxic effects on cancer cell lines. Compounds showed varying degrees of activity based on structural modifications at specific positions on the triazole ring .
- Inhibition Studies : Research has indicated that certain structural features enhance the inhibitory effects on enzymes involved in cancer metabolism and proliferation pathways .
- Structure-Activity Relationship (SAR) : Understanding how modifications to the triazole ring and substituents affect biological activity is crucial for designing more potent derivatives. For example, the introduction of electron-withdrawing groups has been shown to enhance cytotoxicity .
Properties
Molecular Formula |
C18H17ClN4O3S |
---|---|
Molecular Weight |
404.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-4-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H17ClN4O3S/c1-24-14-8-11(9-15(25-2)16(14)26-3)10-20-23-17(21-22-18(23)27)12-4-6-13(19)7-5-12/h4-10H,1-3H3,(H,22,27)/b20-10+ |
InChI Key |
UGLBFQKZCSJVNN-KEBDBYFISA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)Cl |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=NN2C(=NNC2=S)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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